

Application Notes and Protocols for N-acylation with 6-Phenoxy nicotinoyl Chloride

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Compound of Interest

Compound Name: **6-Phenoxy nicotinoyl Chloride**

Cat. No.: **B1351052**

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Introduction

N-acylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, crucial for the formation of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. **6-Phenoxy nicotinoyl chloride** is a versatile acylating agent that introduces the 6-phenoxy nicotinoyl moiety into molecules. This group can be found in compounds investigated for various therapeutic applications. The phenoxy pyridine scaffold is of interest due to its presence in a number of biologically active compounds. This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines using **6-phenoxy nicotinoyl chloride**, outlining the reaction protocol, purification methods, and expected outcomes.

Chemical Reaction

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A non-nucleophilic base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of aniline with **6-phenoxy nicotinoyl chloride**. Please note that yields are dependent on the specific substrate and reaction conditions and may require optimization.

Reactant/Product	Molecular Weight (g/mol)	Mass (g)	Moles (mmol)	Stoichiometric Ratio	Yield (%)
6-Phenoxy nicotinoyl Chloride	233.65[4]	1.17	5.0	1.0	-
Aniline	93.13	0.47	5.0	1.0	-
Triethylamine	101.19	0.61	6.0	1.2	-
N-phenyl-6-phenoxy nicotinamide (Product)	290.32	-	-	-	-
Theoretical Yield	290.32	1.45	5.0	-	100
Example Actual Yield	290.32	1.23	4.24	-	85

Experimental Protocols

This section details the step-by-step procedure for the N-acylation of an amine with **6-phenoxy nicotinoyl chloride**.

Materials:

- **6-Phenoxy nicotinoyl Chloride**
- Primary or secondary amine (e.g., aniline)

- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and recrystallization or column chromatography

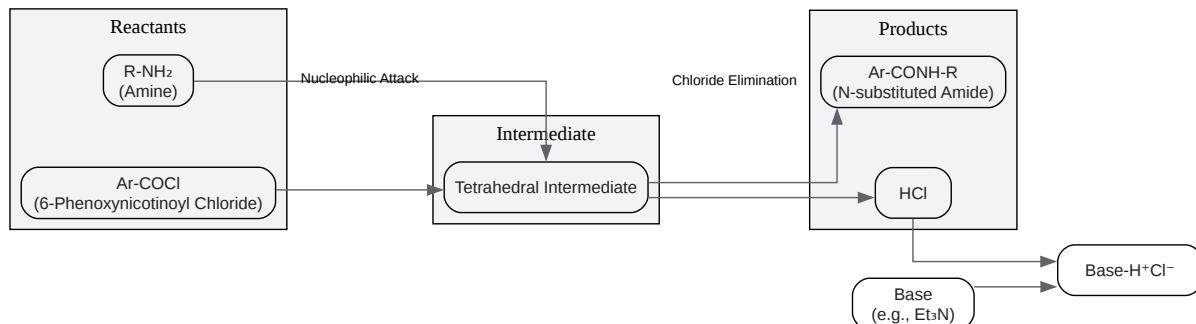
General Procedure for N-acylation:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
- Addition of Acyl Chloride: Dissolve **6-phenoxy nicotinoyl chloride** (1.0-1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-acylated product.
- Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.

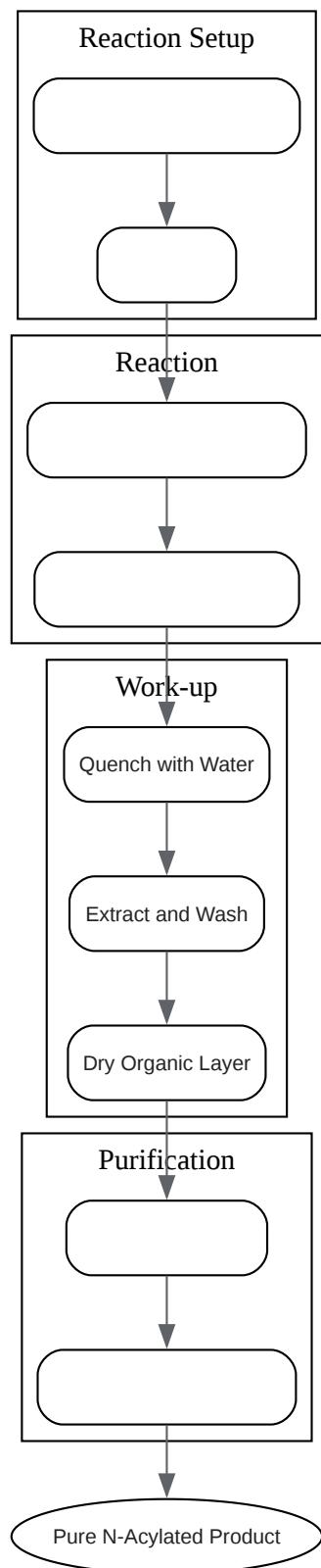
Visualizations

The following diagrams illustrate the general N-acylation reaction mechanism and a typical experimental workflow.



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Caption: General mechanism of N-acylation.



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Caption: Experimental workflow for N-acylation.

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